2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid

概要

説明

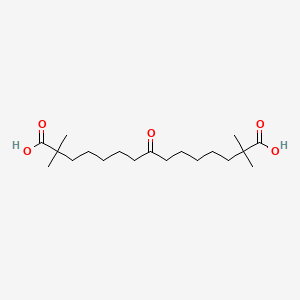

2,2,14,14-テトラメチル-8-オキソペンタデカン二酸は、分子式C19H34O5、分子量342.47 g/molのケトン化合物です . これは、白色から淡黄色の固体であり、主に科学研究、特に心臓血管疾患、脂質異常症、タンパク質異常症、およびグルコース代謝障害の研究に使用されます .

2. 製法

2,2,14,14-テトラメチル-8-オキソペンタデカン二酸の合成は、いくつかの段階で行われます。

置換反応: イソブチロニトリルと1,4-ジハロゲン化ブタンを原料として、2,2-ジメチル-6-ハロゲン化ヘキサニトリルを得ます。

さらなる置換、加水分解、酸性化、および脱炭酸: 2,2-ジメチル-6-ハロゲン化ヘキサニトリルは、1,3-ジP置換アセトン(PはCOOR、CN、またはCONH2)とこれらの反応を行い、8-オキソ-2,2,14,14-テトラメチルペンタデカン二酸を生成します。

還元反応: 8-オキソ-2,2,14,14-テトラメチルペンタデカン二酸は、ホウ素系還元剤を使用して還元され、続いて加水分解および酸性化されて目的の生成物が得られます.

作用機序

この化合物は、心臓血管の健康、脂質代謝、およびグルコース調節に関与する特定の分子標的および経路と相互作用することによって、その効果を発揮します。 正確なメカニズムには、これらの生物学的プロセスに影響を与える酵素活性の調節と受容体の相互作用が含まれます .

生化学分析

Biochemical Properties

2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in lipid metabolism, such as lipases and acyl-CoA synthetases. These interactions can modulate the breakdown and synthesis of fatty acids, impacting overall lipid homeostasis. Additionally, this compound may interact with proteins involved in glucose metabolism, potentially affecting insulin signaling pathways and glucose uptake .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In adipocytes, this compound can influence lipid storage and mobilization, thereby affecting adipogenesis and lipolysis. In hepatocytes, it may alter glucose and lipid metabolism, impacting gluconeogenesis and glycogen synthesis. Furthermore, this compound has been observed to modulate cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to their activation or inhibition. For example, this compound may inhibit the activity of certain lipases, reducing the breakdown of triglycerides into free fatty acids. Additionally, this compound can influence gene expression by modulating transcription factors and coactivators involved in metabolic regulation. These molecular interactions ultimately result in changes in cellular metabolism and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its effects on cellular processes may change over time, with prolonged exposure potentially leading to alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound may exert beneficial effects on lipid and glucose metabolism, improving metabolic health. At higher doses, it may induce toxic or adverse effects, such as hepatic steatosis or insulin resistance. Threshold effects have been observed, where the compound’s impact on metabolic pathways becomes pronounced only above certain dosage levels. These findings highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid and glucose metabolism. It interacts with enzymes such as acyl-CoA synthetases and lipases, influencing the synthesis and breakdown of fatty acids. Additionally, this compound can affect the activity of key metabolic regulators, such as AMPK and peroxisome proliferator-activated receptors (PPARs), thereby modulating metabolic flux and metabolite levels. These interactions underscore the compound’s role in maintaining metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through facilitated diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. These processes are crucial for the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound may be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. In these organelles, this compound can interact with key metabolic enzymes and regulators, modulating their activity and influencing cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .

準備方法

The synthesis of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid involves several steps:

Substitution Reaction: Isobutyronitrile and 1,4-dihalogenated butane are used as raw materials to obtain 2,2-dimethyl-6-halogenated hexanenitrile.

Further Substitution, Hydrolysis, Acidification, and Decarboxylation: The 2,2-dimethyl-6-halogenated hexanenitrile undergoes these reactions with 1,3-diP substituent acetone (where P is COOR, CN, or CONH2) to yield 8-oxo-2,2,14,14-tetramethyl pentadecanedioic acid.

Reduction Reaction: The 8-oxo-2,2,14,14-tetramethyl pentadecanedioic acid is reduced using a boron reducing agent, followed by hydrolysis and acidification to obtain the target product.

化学反応の分析

2,2,14,14-テトラメチル-8-オキソペンタデカン二酸は、さまざまな化学反応を起こします。

酸化: この化合物は酸化されて、対応するカルボン酸を生成することができます。

還元: 還元反応は通常、ホウ素系還元剤を用いてアルコール誘導体を生成します。

これらの反応で使用される一般的な試薬には、DMSO、PEG300、Tween-80、および生理食塩水溶液があります . 生成される主な生成物は、使用する特定の反応条件と試薬によって異なります。

4. 科学研究への応用

2,2,14,14-テトラメチル-8-オキソペンタデカン二酸は、その生物活性のために科学研究で広く使用されています。これは、特に以下の研究において非常に価値があります。

心臓血管疾患: これは、心臓関連の病気のメカニズムと潜在的な治療法を理解するのに役立ちます。

脂質異常症: 脂質代謝障害の研究は、この化合物から恩恵を受けています。

タンパク質異常症: これは、血液中の異常なタンパク質レベルの研究に役立ちます。

グルコース代謝障害: これは、糖尿病などのグルコース代謝に関連する障害を調査するために使用されます.

科学的研究の応用

2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is widely used in scientific research due to its biological activity. It is particularly valuable in the study of:

Cardiovascular Diseases: It helps in understanding the mechanisms and potential treatments for heart-related conditions.

Dyslipidemias: Research on lipid metabolism disorders benefits from this compound.

Dysproteinemias: It aids in studying abnormal protein levels in the blood.

Glucose Metabolism Disorders: It is used to investigate disorders related to glucose metabolism, such as diabetes.

類似化合物との比較

2,2,14,14-テトラメチル-8-オキソペンタデカン二酸は、その特定の構造と生物活性のためにユニークです。類似の化合物には以下が含まれます。

2,2,14,14-テトラメチル-8-オキソペンタデカン二酸ジエチルエステル: このエステル誘導体は、同様の用途がありますが、その化学的特性と溶解性が異なります.

8-ヒドロキシ-2,2,14,14-テトラメチルペンタデカン二酸: このヒドロキシル化誘導体は、同様の研究分野で使用されていますが、反応性と生物学的効果が異なります.

これらの化合物は、構造的に類似していますが、官能基と特定の用途が異なります。

生物活性

2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid (C19H34O5) is a ketone compound with a molecular weight of 342.47 g/mol. This compound has garnered attention in the scientific community due to its significant biological activity, particularly in the context of metabolic disorders and cardiovascular diseases.

Chemical Structure and Properties

The chemical structure of this compound features a central ketone functionality flanked by two sets of dimethyl groups. This unique arrangement contributes to its biological activities and interactions with various enzymes and metabolic pathways.

| Property | Value |

|---|---|

| Molecular Formula | C19H34O5 |

| Molecular Weight | 342.47 g/mol |

| CAS Number | 413624-71-2 |

The biological activity of this compound is primarily linked to its effects on lipid metabolism and glucose homeostasis. The compound interacts with several key enzymes and proteins involved in these processes:

- Lipid Metabolism : It modulates the activity of lipases and acyl-CoA synthetases, influencing the breakdown and synthesis of fatty acids. This action can lead to improved lipid profiles by reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels .

- Glucose Metabolism : The compound may also affect insulin signaling pathways, potentially enhancing glucose uptake in cells and influencing gluconeogenesis in hepatocytes.

Cellular Effects

Research indicates that this compound exerts various cellular effects:

- Adipocytes : Influences lipid storage and mobilization, impacting adipogenesis (fat cell formation) and lipolysis (fat breakdown).

- Hepatocytes : Alters glucose and lipid metabolism, which can affect overall energy balance in the body.

Molecular Mechanisms

At the molecular level, the compound can bind to specific receptors or enzymes. For instance:

- It may inhibit certain lipases, leading to reduced triglyceride breakdown.

- It can modulate gene expression by interacting with transcription factors involved in metabolic regulation .

Case Studies and Experimental Data

Recent studies have highlighted the effectiveness of this compound in animal models:

- Obese Zucker Fatty Rats : In a study involving obese female Zucker fatty rats, administration of the compound resulted in a dose-dependent increase in HDL cholesterol while reducing triglycerides and non-esterified fatty acids (NEFA). The minimum effective dose was found to be 30 mg/kg/day .

- Human Clinical Trials : Ongoing clinical trials are investigating its potential as an adjunct therapy for patients with high LDL cholesterol who are inadequately controlled by statins. Preliminary data suggest that it may effectively lower LDL cholesterol levels.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate | Similar lipid-lowering effects | Different solubility and reactivity |

| 8-Hydroxy-2,2,14,14-tetramethylpentadecanedioic acid | Used for similar research areas | Hydroxylated derivative with distinct properties |

特性

IUPAC Name |

2,2,14,14-tetramethyl-8-oxopentadecanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h5-14H2,1-4H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVXRVOYVVPVDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCCC(=O)CCCCCC(C)(C)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

413624-71-2 | |

| Record name | 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM8TET768Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。